

# Spectral Data Analysis of (4-Aacetamidophenoxy)acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (4-Aacetamidophenoxy)acetic acid

Cat. No.: B186475

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This technical guide provides a comprehensive analysis of the spectral data for **(4-Aacetamidophenoxy)acetic acid**, a compound of interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

## Structural Overview

**(4-Aacetamidophenoxy)acetic acid** is an organic compound featuring a parasubstituted benzene ring with an acetamido group and an acetic acid moiety linked via an ether bond. Its chemical structure is foundational to interpreting its spectral data.

Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub> Molecular Weight: 209.20 g/mol CAS Number: 39149-13-8[1][2]

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of **(4-Aacetamidophenoxy)acetic acid**.

### Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.90	Singlet	1H	NH (Amide)
~7.45	Doublet	2H	Ar-H (ortho to -NHAc)
~6.85	Doublet	2H	Ar-H (ortho to -OCH <sub>2</sub> COOH)
~4.60	Singlet	2H	-OCH <sub>2</sub> -
~2.05	Singlet	3H	-COCH <sub>3</sub>

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be consistently observed.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170.0	C=O (Carboxylic Acid)
~168.0	C=O (Amide)
~153.0	Ar-C (C-O)
~133.0	Ar-C (C-N)
~122.0	Ar-CH (ortho to -NHAc)
~115.0	Ar-CH (ortho to -OCH <sub>2</sub> COOH)
~65.0	-OCH <sub>2</sub> -
~24.0	-CH <sub>3</sub>

**Table 3: IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1660	Strong	C=O stretch (Amide I)
~1600, ~1510	Medium	C=C stretch (Aromatic)
~1540	Medium	N-H bend (Amide II)
~1240	Strong	C-O stretch (Ether)

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
209	[M] <sup>+</sup> (Molecular Ion)
167	[M - CH <sub>2</sub> CO] <sup>+</sup>
150	[M - COOH - CH <sub>2</sub> ] <sup>+</sup>
108	[HOC <sub>6</sub> H <sub>4</sub> NH] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed for obtaining high-quality spectra for a solid organic compound like **(4-Acetamidophenoxy)acetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Acetamidophenoxy)acetic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.
  - Typically, 16-32 scans are sufficient.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A wider spectral width is required compared to <sup>1</sup>H NMR.
  - Due to the lower natural abundance and sensitivity of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.

- Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **(4-Acetamidophenoxy)acetic acid** directly onto the ATR crystal.
- Data Acquisition:
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

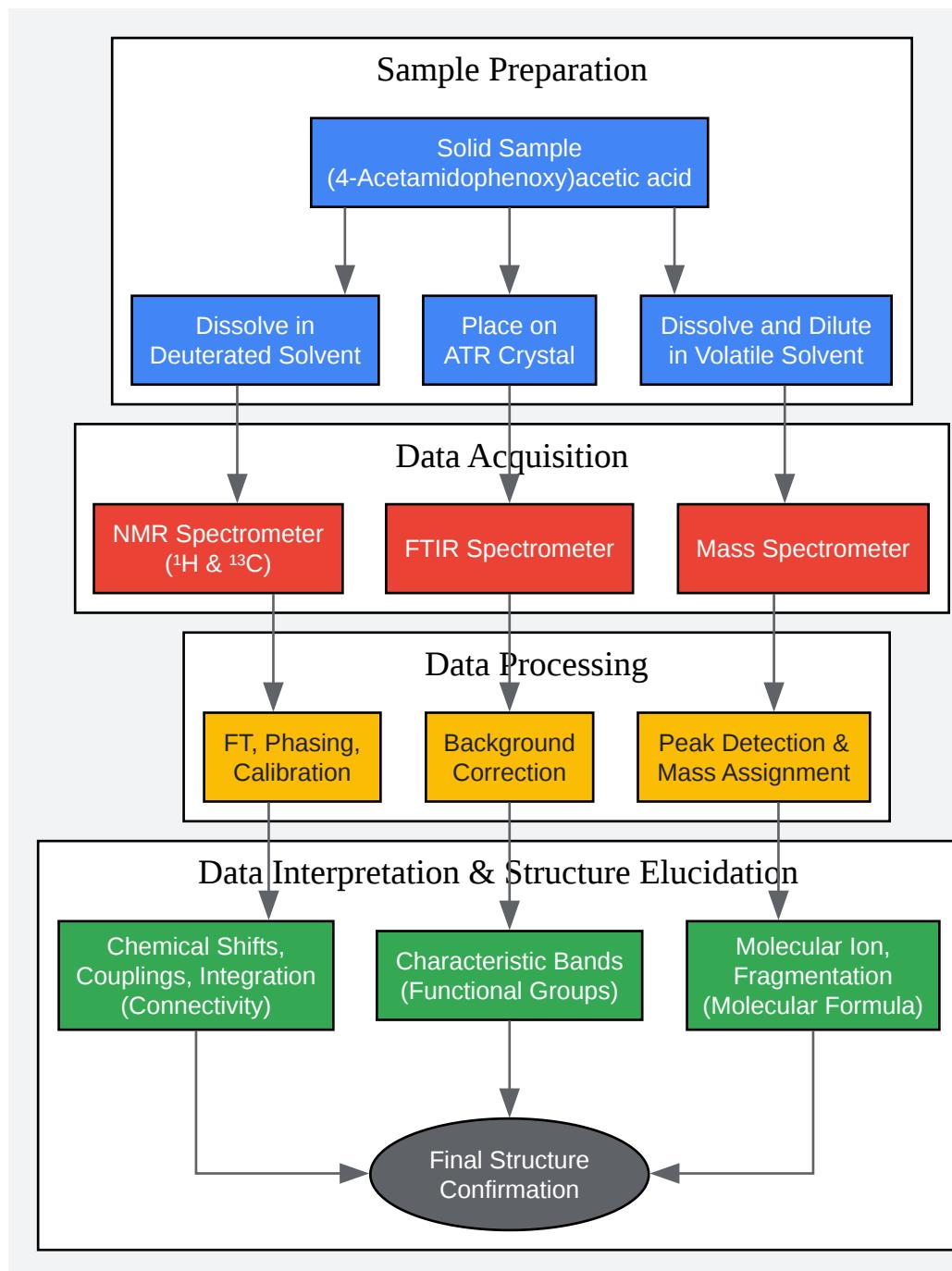
Procedure (ESI-MS):

- Sample Preparation: Dissolve a small amount of **(4-Acetamidophenoxy)acetic acid** in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Data Acquisition:
  - Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes can be informative.
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
  - Optimize source parameters such as capillary voltage and desolvation gas temperature and flow.
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) and any significant fragment ions.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using the combined spectral data.



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Caption: Workflow for Spectral Data Analysis and Structure Elucidation.

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## References

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